(R)-5-Hydroxymethyl Tolterodine Formate (R)-5-Hydroxymethyl Tolterodine Formate 5-hydroxymethyl Tolterodine is an active metabolite of the muscarinic acetylcholine receptor antagonists tolterodine and fesoterodine. It is formed from tolterodine by the cytochrome P450 (CYP) isoform CYP2D6 and from fesoterodine by plasma esterases. 5-hydroxymethyl Tolterodine inhibits M1-5 muscarinic receptors with Ki values of 2.3, 2, 2.5, 2.8, and 2.9 nM, respectively, for the human receptors expressed in CHO cells. It selectively inhibits acetylcholine-induced bladder contraction over electrically induced salivation in anesthetized cats (ID50s = 15 and 40 nmol/kg, respectively).

Brand Name: Vulcanchem
CAS No.: 380636-49-7
VCID: VC0127968
InChI: InChI=1S/C22H31NO2.CH2O2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25;2-1-3/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3;1H,(H,2,3)/t20-;/m1./s1
SMILES: CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C.C(=O)O
Molecular Formula: C23H33NO4
Molecular Weight: 387.52

(R)-5-Hydroxymethyl Tolterodine Formate

CAS No.: 380636-49-7

Cat. No.: VC0127968

Molecular Formula: C23H33NO4

Molecular Weight: 387.52

* For research use only. Not for human or veterinary use.

(R)-5-Hydroxymethyl Tolterodine Formate - 380636-49-7

Specification

Description 5-hydroxymethyl Tolterodine is an active metabolite of the muscarinic acetylcholine receptor antagonists tolterodine and fesoterodine. It is formed from tolterodine by the cytochrome P450 (CYP) isoform CYP2D6 and from fesoterodine by plasma esterases. 5-hydroxymethyl Tolterodine inhibits M1-5 muscarinic receptors with Ki values of 2.3, 2, 2.5, 2.8, and 2.9 nM, respectively, for the human receptors expressed in CHO cells. It selectively inhibits acetylcholine-induced bladder contraction over electrically induced salivation in anesthetized cats (ID50s = 15 and 40 nmol/kg, respectively).

CAS No. 380636-49-7
Molecular Formula C23H33NO4
Molecular Weight 387.52
IUPAC Name 2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol;formic acid
Standard InChI InChI=1S/C22H31NO2.CH2O2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25;2-1-3/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3;1H,(H,2,3)/t20-;/m1./s1
Standard InChI Key YXSFRJSZLSBBRR-VEIFNGETSA-N
SMILES CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C.C(=O)O

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